Manganese chloride

Catalog No.
S567757
CAS No.
13446-34-9
M.F
Cl2H8MnO4
M. Wt
197.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese chloride

CAS Number

13446-34-9

Product Name

Manganese chloride

IUPAC Name

manganese(2+);dichloride;tetrahydrate

Molecular Formula

Cl2H8MnO4

Molecular Weight

197.90 g/mol

InChI

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2

InChI Key

CNFDGXZLMLFIJV-UHFFFAOYSA-L

SMILES

Array

solubility

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/
SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/
SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/
Soluble in pyridine, ethanol; insoluble in ether.
72.3 G/100 ML WATER @ 25 °C
123.8 G/100 ML WATER @ 100 °C

Synonyms

Manganese Chloride (MnCl2) Tetrahydrate; Bothdel Oral Solution 10; LumenHance; Manganese Chloride tetrahydrate; Manganese Dichloride Tetrahydrate; Manganese(2+) Chloride Tetrahydrate; Manganese(II) Chloride Tetrahydrate; Manganous Chloride Tetrahydra

Canonical SMILES

O.O.O.O.Cl[Mn]Cl

The exact mass of the compound Manganese chloride tetrahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Pectins - Supplementary Records. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Manganese(II) chloride tetrahydrate is a highly water-soluble, divalent manganese salt widely utilized as a critical precursor in materials science, an active catalyst in organic synthesis, and an electrolyte in high-purity metal recovery. Unlike bulk agricultural manganese sources, this specific halide salt offers exceptional aqueous solubility—up to 1980 g/L at 20 °C—and unique coordination chemistry. In industrial procurement, it is prioritized for processes where high-concentration aqueous environments, precise halide-ligand effects in cross-coupling, or sulfur-free electrodeposition are strictly required .

While manganese sulfate is the default choice for agricultural and basic nutritional applications, it cannot seamlessly replace manganese chloride in advanced chemical and materials synthesis. Substituting the chloride salt with sulfate or acetate frequently results in drastically reduced catalytic yields due to the inability of oxygen-bound ligands to form the necessary active species in situ [1]. Furthermore, in electrolytic recovery and coprecipitation workflows, sulfate introduces trace sulfur contamination and operates at higher electrode potentials, whereas manganese chloride enables sulfur-free, high-efficiency processing [2].

Precatalyst Superiority in Alkyne Hydroboration

In the tandem manganese-catalyzed chemo-, regio-, and stereoselective hydroboration of terminal alkynes, the choice of manganese precursor dictates the formation of the active catalytic species. When utilizing 5 mol% of the precursor with NaHBEt3, MnCl2 achieved a 74% yield of the target E-alkenylboronate ester. In stark contrast, substituting with Mn(OAc)2 or Mn(OTf)2 resulted in a catastrophic drop in performance, yielding <5% of the desired product [1].

Evidence DimensionProduct yield of E-alkenylboronate ester
Target Compound DataMnCl2 (74% yield)
Comparator Or BaselineMn(OAc)2 and Mn(OTf)2 (<5% yield)
Quantified Difference>14-fold higher yield with the chloride precursor
Conditions5 mol% Mn precursor, 5 mol% iPrPNP, 10 mol% NaHBEt3, terminal alkyne hydroboration

Buyers scaling up specific organometallic reductions must procure the chloride salt, as acetate and triflate alternatives fail to activate the necessary catalytic cycle.

Precursor Efficiency in Olefin Epoxidation

For the general oxidation of unactivated olefins using a hydrogen peroxide-mediated system, MnCl2 demonstrates superior turnover compared to other common manganese salts. Under standardized baseline conditions, MnCl2 was identified as the optimal precursor, ultimately enabling up to 81% optimized yield. Direct baseline comparisons showed that MnSO4 and Mn(OAc)2 underperformed, yielding only 50% and 45%, respectively, due to differences in ligand exchange and active species formation [1].

Evidence DimensionProduct yield in comparative baseline epoxidation
Target Compound DataMnCl2 (Optimal precursor, up to 81% optimized yield)
Comparator Or BaselineMnSO4 (50% yield) and Mn(OAc)2 (45% yield)
Quantified Difference20–30% absolute yield improvement over sulfate and acetate salts
ConditionsQuinoline-promoted epoxidation, H2O2 oxidant, 25 °C

Selecting the chloride precursor directly improves reaction efficiency and product recovery in fine chemical oxidations, reducing waste and oxidant consumption.

Purity and Efficiency in Electrolytic Manganese Recovery

In the electrodeposition of manganese metal, the electrolyte anion fundamentally alters the process thermodynamics and product purity. Electrolysis in a manganese chloride solution operates at a lower required electrode potential compared to the standard manganese sulfate system. Crucially, the chloride system yields high-purity manganese metal that is completely free of sulfur and selenium contaminants, which are inherent risks when using sulfate-based electrolytes[1].

Evidence DimensionContaminant profile and thermodynamic efficiency
Target Compound DataManganese chloride electrolyte (Sulfur/selenium-free, lower electrode potential)
Comparator Or BaselineManganese sulfate electrolyte (Risk of sulfur/selenium contamination, higher potential)
Quantified DifferenceElimination of S/Se impurities and reduced overpotential
ConditionsAqueous electrolytic manganese recovery

For metallurgical or battery-grade applications requiring ultra-high-purity manganese, the chloride system prevents sulfur contamination that would otherwise degrade downstream material performance.

Precatalyst for Homogeneous Organometallic Synthesis

Due to its specific halide-ligand exchange properties, MnCl2 is the mandatory precursor for generating active manganese hydride species in chemo- and stereoselective hydroborations and cross-coupling reactions, where acetate or triflate salts fail to activate[1].

Fine Chemical Epoxidation and Oxidation

In hydrogen peroxide-mediated oxidations of unactivated olefins, manganese chloride is procured to maximize product yield and reaction efficiency, significantly outperforming sulfate and acetate alternatives [2].

Sulfur-Free Electrowinning of High-Purity Manganese

In specialized metallurgical operations, manganese chloride is procured as the electrolyte of choice to deposit ultra-high-purity manganese metal at lower electrode potentials, strictly avoiding the sulfur and selenium contamination associated with traditional sulfate baths [3].

Color/Form

Pink trigonal crystals

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

196.918007 Da

Monoisotopic Mass

196.918007 Da

Boiling Point

1190 °C

Heavy Atom Count

7

Density

2.977 @ 25 °C/4 °C

Decomposition

When heated to decomp ... emits toxic fumes of /hydrogen chloride/.

Melting Point

650 °C

UNII

QQE170PANO

Related CAS

13446-34-9 (tetrahydrate)
20603-88-7 (dihydrate)
16397-91-4 (Parent)
7773-01-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 98 of 103 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (36.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (39.8%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo.
A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

13446-34-9

Absorption Distribution and Excretion

ONLY 28% OF ORAL DOSE /OF 1 MG OF MANGANESE CHLORIDE CONTAINING 0.1 MICROCURIE OF (54)MANGANESE/MG OF MANGANESE ADMIN TO RAT/ WAS DISTRIBUTED TO TISSUES ... LIVER IS PREFERENTIAL SITE OF ACCUMULATION.
... IN 17 HUMANS EXPOSED TO A NEBULIZED SOLN OF MANGANESE CHLORIDE ... 40-70% OF DEPOSITED AMT WAS RECOVERED IN FECES.
... /IT WAS/ FOUND THAT 11 NORMAL INDIVIDUALS ... ABSORBED AN AVG OF 3% OF A DOSE OF 200 UG MANGANESE CHLORIDE LABELLED WITH (54)-MN. /FROM OCCUPATIONAL EXPOSURE/ IN 6 HEALTHY MINERS, 6 WORKERS WITH SIGNS OF MANGANESE POISONING & 13 ANEMIC SUBJECTS ABSORPTION WAS 3, 4 & 7.5%, RESPECTIVELY.
DAILY IP INJECTIONS OF MANGANESE CHLORIDE (2.2 MG/KG) FOR 120 DAYS TO RATS RESULTED IN INCR IN MANGANESE CONTENT OF CEREBRUM, CEREBELLUM & REST OF BRAIN BY 37, 55 & 135%, RESPECTIVELY.
For more Absorption, Distribution and Excretion (Complete) data for MANGANESE CHLORIDE (14 total), please visit the HSDB record page.

Associated Chemicals

Manganese(II) chloride tetrahydrate;13446-34-9

Wikipedia

Manganese chloride tetrahydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Manganese metal or ferromanganese is chlorinated at 700-1000 °C to make anhydrous manganese chloride.
Industrial preparation of manganese chloride is based either on the reaction of aqueous hydrochloric acid with manganese(IV) oxide ore, manganese(II) oxide, manganese carbonate, or on direct chlorination of manganese metal or ferromanganese...

Storage Conditions

KEEP WELL CLOSED. /TETRAHYDRATE/

Interactions

The effects of cadmium (7440439) (Cd), lead (7439921) (Pb), & manganese (7439965) (Mn) on ATPase activity were studied in rat synaptic plasma membranes (SPMs) prepared from the forebrains of male Sprague-Dawley-rats. SPMs were incubated with 0 to 3 micromolar (microM) cadmium-chloride (10108642), 0 to 10microM lead-chloride (7758954), or 0 to 9,000microM manganese(II)-chloride (7773015) alone or in combination. The effects on sodium & potassium dependent ATPase (Na,KATPase), magnesium dependent MgATPase, & potassium dependent p-nitrophenylphosphatase (KpNPPase) activity were determined. Cd+2, Pb+2, & Mn+2 alone inhibited Na,KATPase & KpNPPase activity in a dose dependent manner. The concns causing 50% inhibition (IC50s) of Na,KATPase activity were: Cd+2, 0.6microM; Pb+2, 2.1microM; & Mn+2, approximately 3 millimolar. Dixon plots of the data showed that equilibrium binding of Cd+2, Pb+2, & Mn+2 to Na,KATPase occurred at the sites where the enzyme's activity was inhibited. Simultaneous treatment of SPMs with Cd+2 & Mn+2 or Pb+2 & Mn+2 caused a synergistic inhibition of Na,KATPase activity. Simultaneous treatment with Cd+2 & Pb+2, however, caused an additive inhibition of Na,KATPase activity. Simultaneous treatment of SPMs with Cd+2 + Pb+2 inhibited MgATPase activity antagonistically. Simultaneous treatment with Cd+2 plus Mn+2 or Pb+2 plus Mn+2 additively inhibited MgATPase activity at a Mn+2 concn of 10.0microM, but antagonistically inhibited MgATPase activity at 100.0microM Mn+2. The authors conclude that the mechanisms for Cd+2 & Pb+2 inhibition of Na,KATPase activity are similar. Cd+2 & Pb+2 appear to be competing for the same set of inhibitory binding sites. The observed effects of Cd+2 & Pb+2 on Na,KATPase activity are consistent with their toxicological properties.
Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), noradrenaline (NA), glutathione (GSH), ascorbic acid (AA), dehydroascorbic acid (DHAA) & uric acid (UA) were determined in the striatum &/or in the brainstem of 3-month-old male Wistar rats after subchronic oral exposure to MnCl2 (20 mg kg-1 daily) alone or associated to buthionine (S,R)sulphoximine-ethyl ester (BSO-E), an inhibitor of GSH synthesis. The NA, DA, DOPAC, GSH & glutathione disulphide (GSSG) concentrations were also determined in PC12 cells incubated with Mn alone or associated with either BSO-E or AA. When PC12 cells were incubated with AA, cellular AA & DHAA concns were also determined. It was found that BSO-E: (a) decr GSH levels in the striatum & in the brainstem; (b) potentiated the Mn-induced incr in AA oxidation & uric acid formation in both brain regions; & (c) potentiated the Mn-induced DA & NA depletion in the brainstem. Moreover, the changes in striatal DA metab induced by the BSO-E association with Mn (decr in DA, DOPAC & HVA levels & in the DOPAC + HVA/DA ratio) are consistent with the hypothesis of a loss of dopaminergic neurons. In PC12 cells, BSO-E decr GSH & GSSG levels & potentiated the Mn-induced decr- in DA & NA concns. On the contrary, AA antagonized the Mn-induced DA & NA depletion. AA antagonized also the Mn- & MN+BSO-induced decr in PC12 cells viability. In conclusion, the impairment of neuronal antioxidant system activity plays a permissive role in the oxidative stress-mediated Mn neurotoxicity.
Manganese concentrates in the ventral mesencephalon of male Sprague-Dawley rats after intrathecal administration of MnCl2. We tested the hypothesis that Mn concn in the CNS, particularly in the ventral mesencephalon, is decreased by inhibiting dopamine reuptake using cocaine or by decreasing dopamine concns using reserpine. The intrathecal admin of Mn (250 mug Mn/rat as MnCl2) caused the Mn concn in the ventral mesencephalon to incr f ministration. Cocaine or reserpine decr the Mn concn in the ventral mesencephalon, occipital pole, frontal lobe & caudate putamen but did not change the Mn concn in the cerebellum. The results indicate that the mechanism(s) by which Mn is concentrated in many brain regions can be inhibited by cocaine, a dopamine reuptake inhibitor, or by reserpine, a dopamine depleter, & suggest that the Mn concn in the CNS is related to dopamine reuptake &/or concn.

Dates

Last modified: 08-15-2023

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